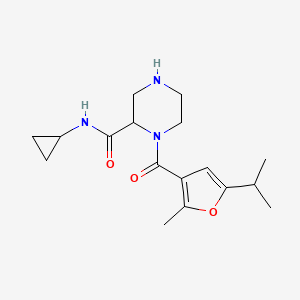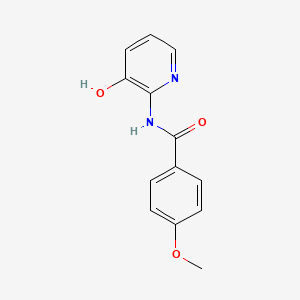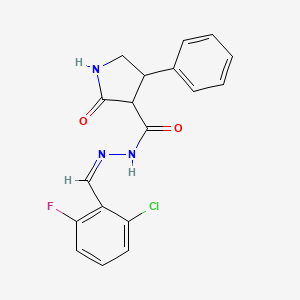![molecular formula C16H26Cl2N2O2 B5372017 N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5372017.png)
N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride, also known as AM-694, is a synthetic cannabinoid that has gained attention in scientific research due to its potential therapeutic properties. This compound is structurally similar to other cannabinoids found in the cannabis plant, such as delta-9-tetrahydrocannabinol (THC), but it is not derived from the plant itself. In
Mecanismo De Acción
N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride acts on the endocannabinoid system, which is a complex signaling system in the body that regulates a variety of physiological processes, including pain, inflammation, and mood. Specifically, this compound acts as a partial agonist at the CB1 receptor, which is one of the primary receptors in the endocannabinoid system. By binding to this receptor, this compound can modulate the activity of the endocannabinoid system and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects in animal models. These include reduced pain and inflammation, as well as changes in mood and behavior. However, more research is needed to fully understand the extent of these effects and how they may translate to human subjects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is its synthetic nature, which allows for precise control over the purity and concentration of the compound. This can be important for ensuring reproducibility and accuracy in research studies. However, one limitation of using this compound is its limited availability and high cost, which may restrict its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride. One area of interest is its potential as a treatment for opioid addiction. Because this compound acts on the same receptors in the brain as opioids, it may be able to produce similar effects without the risk of addiction or overdose. Additionally, more research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes, as well as its potential for use in human subjects.
Métodos De Síntesis
N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride is synthesized through a multi-step process that involves the reaction of 4-allyloxybenzyl chloride with 4-morpholineethanamine in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of this compound. This process has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-[4-(allyloxy)benzyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as an analgesic, or pain-relieving, agent. Studies have shown that this compound can reduce pain in animal models of acute and chronic pain, and it may be a promising alternative to traditional opioid-based pain medications.
In addition to its analgesic properties, this compound has also been studied for its potential as an anti-inflammatory agent. Inflammation is a common factor in many chronic diseases, and this compound has shown promise in reducing inflammation in animal models of arthritis and other inflammatory conditions.
Propiedades
IUPAC Name |
2-morpholin-4-yl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.2ClH/c1-2-11-20-16-5-3-15(4-6-16)14-17-7-8-18-9-12-19-13-10-18;;/h2-6,17H,1,7-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTVLNZLUYMOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-1-methylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5371940.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371945.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5371947.png)

![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5371971.png)
![(3S*,4S*)-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5371974.png)
![3-[4-(dimethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile hydrochloride](/img/structure/B5371979.png)
![N-((1S)-1-methyl-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5371981.png)



![2-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5372020.png)

![methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate](/img/structure/B5372029.png)